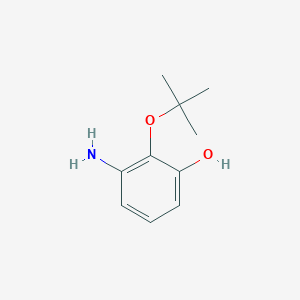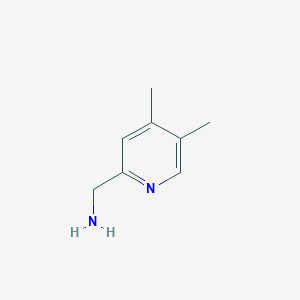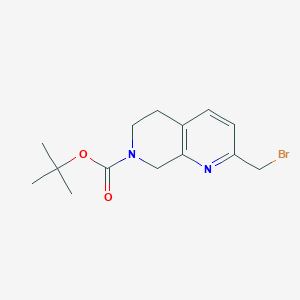
(5-Phenylpyrrolidin-3-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Phenylpyrrolidin-3-YL)methanol is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . It is categorized under alcohols and phenols and is primarily used for research and development purposes . This compound is known for its unique structure, which includes a phenyl group attached to a pyrrolidine ring, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of (5-Phenylpyrrolidin-3-YL)methanol typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Reaction Conditions: The reaction is typically conducted in a solvent like tetrahydrofuran (THF) or ethanol at room temperature or slightly elevated temperatures. The reaction mixture is then quenched with water or an acid to neutralize the reducing agent.
Industrial Production Methods: Industrial production may involve more scalable methods such as catalytic hydrogenation, where hydrogen gas is used in the presence of a catalyst like palladium on carbon (Pd/C) to reduce the ketone or aldehyde to the alcohol.
Analyse Chemischer Reaktionen
(5-Phenylpyrrolidin-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can lead to the formation of the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions: Typical reagents include NaBH4, LiAlH4, CrO3, PCC, SOCl2, and PBr3. Reactions are usually carried out under controlled temperatures and inert atmospheres to ensure the desired product formation.
Major Products: Major products include the corresponding ketone, aldehyde, amine, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(5-Phenylpyrrolidin-3-YL)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a building block for the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of (5-Phenylpyrrolidin-3-YL)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate various biochemical pathways, including those involved in signal transduction, metabolism, and cellular regulation.
Vergleich Mit ähnlichen Verbindungen
(5-Phenylpyrrolidin-3-YL)methanol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as (3R,5S)-5-phenylpyrrolidin-3-yl]methanol and other phenyl-substituted pyrrolidines.
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
(5-phenylpyrrolidin-3-yl)methanol |
InChI |
InChI=1S/C11H15NO/c13-8-9-6-11(12-7-9)10-4-2-1-3-5-10/h1-5,9,11-13H,6-8H2 |
InChI-Schlüssel |
QHPYKIZECCDSBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CNC1C2=CC=CC=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


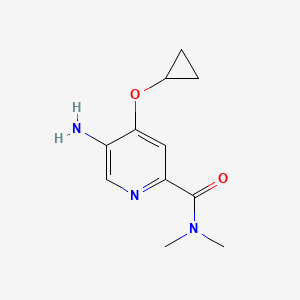



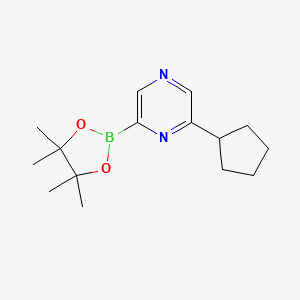

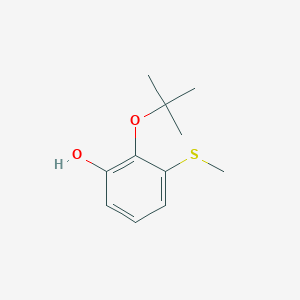
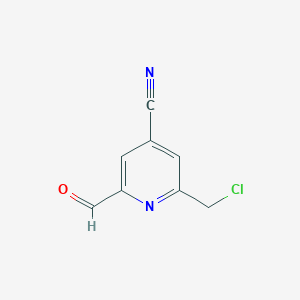
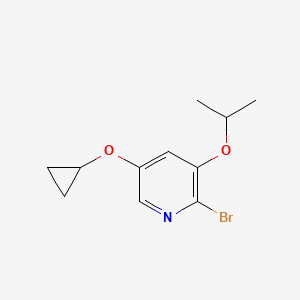
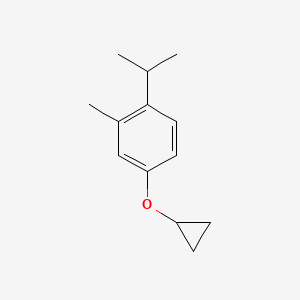
![[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14844204.png)
